molecular formula C9H12BrCl2N3 B7886293 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B7886293
M. Wt: 313.02 g/mol
InChI Key: VTVYQVOZWGWYIJ-UHFFFAOYSA-N
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H12BrCl2N3. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

    Bromination: The starting material, imidazo[1,2-a]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. This step introduces a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring.

    Amination: The brominated intermediate is then reacted with ethylenediamine under reflux conditions. This step involves nucleophilic substitution, where the bromine atom is replaced by the ethanamine group.

    Dihydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the imidazo[1,2-a]pyridine ring to a more saturated form.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
  • 2-(6-Iodoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

Uniqueness

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity to biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVYQVOZWGWYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

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